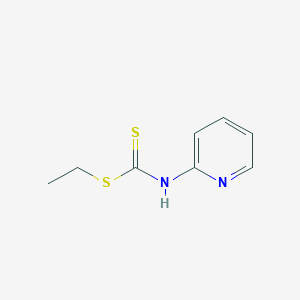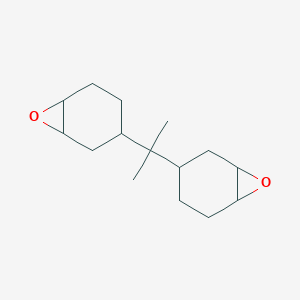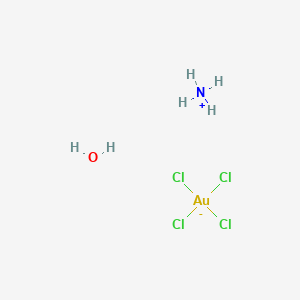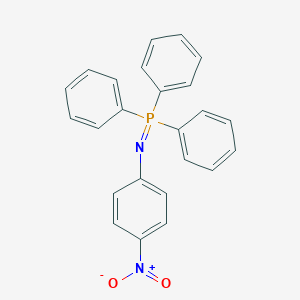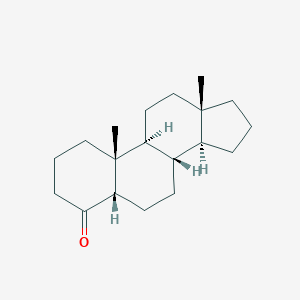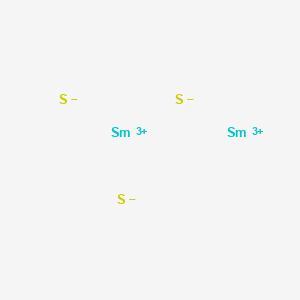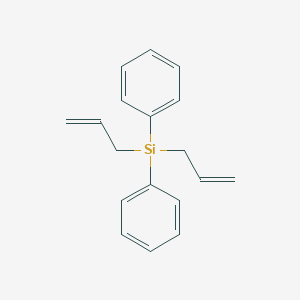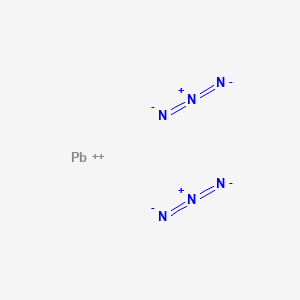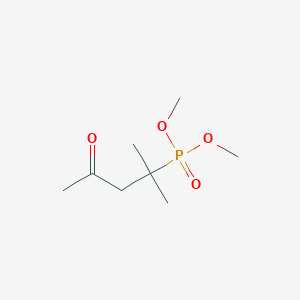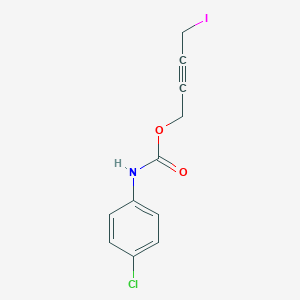
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as 'ICL compound' and is known for its unique chemical properties that make it suitable for use in diverse scientific studies. In
Applications De Recherche Scientifique
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that ICL compound has potent anticancer properties and can induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
ICL compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy. Studies have shown that this compound can modulate the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability. This suggests that ICL compound could be used as a novel therapeutic agent for the treatment of epilepsy.
Mécanisme D'action
The mechanism of action of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various receptors in the body. For instance, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which suggests that it has potent anticancer properties. Additionally, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate in lab experiments is its unique chemical properties. This compound has a high degree of selectivity and potency, which makes it suitable for use in various scientific studies. Additionally, ICL compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, one of the limitations of using ICL compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in some scientific studies.
Orientations Futures
There are several future directions for the study of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate. One of the primary directions is the development of new cancer therapies based on the compound's potent anticancer properties. Additionally, further studies could be conducted to explore the potential use of ICL compound in the treatment of neurological disorders such as epilepsy.
Another future direction for the study of ICL compound is the development of new synthetic methods for the compound. This could involve the use of new reaction conditions or the modification of existing synthesis methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound's unique chemical properties make it suitable for use in diverse scientific studies, including cancer research and the treatment of neurological disorders. While there are some limitations associated with the use of ICL compound in lab experiments, its potential benefits make it a promising candidate for further study and development.
Méthodes De Synthèse
The synthesis of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate involves the reaction of 4-chlorophenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Propriétés
Numéro CAS |
14225-20-8 |
|---|---|
Nom du produit |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
Formule moléculaire |
C11H9ClINO2 |
Poids moléculaire |
349.55 g/mol |
Nom IUPAC |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClINO2/c12-9-3-5-10(6-4-9)14-11(15)16-8-2-1-7-13/h3-6H,7-8H2,(H,14,15) |
Clé InChI |
YDTDURWHACXQHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
Autres numéros CAS |
14225-20-8 |
Synonymes |
N-(p-Chlorophenyl)carbamic acid 4-iodo-2-butynyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



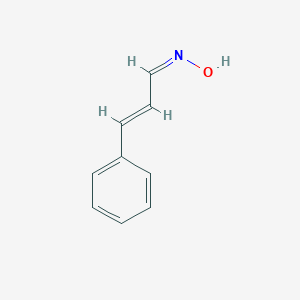
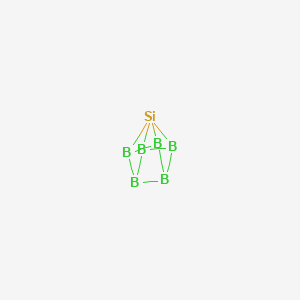
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

